1-Benzofuran-7-yl-3-methyl-piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a piperazine ring. This compound features a benzofuran moiety, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of these functional groups contributes to the unique chemical properties and biological activities of this compound.
The compound can be sourced from various chemical databases, including PubChem, where it is cataloged with detailed information regarding its structure, properties, and potential applications. The specific identifier for this compound in PubChem is associated with its molecular formula and structural characteristics.
1-Benzofuran-7-yl-3-methyl-piperazine can be classified as follows:
The synthesis of 1-benzofuran-7-yl-3-methyl-piperazine typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of 1-benzofuran-7-yl-3-methyl-piperazine features:
The compound's structural formula can be represented as:
Key structural data include:
1-Benzofuran-7-yl-3-methyl-piperazine may participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled laboratory conditions, utilizing appropriate reagents and catalysts to ensure safety and efficiency.
Research into similar compounds suggests that piperazine derivatives can exhibit anxiolytic or antidepressant effects by modulating serotonin or dopamine pathways. Further studies are necessary to elucidate the exact mechanisms involved with this specific compound.
Relevant data regarding these properties must be gathered through experimental analysis to ensure accurate characterization.
1-Benzofuran-7-yl-3-methyl-piperazine has potential applications in several scientific fields:
Further research is essential to fully explore these applications and understand the compound's potential benefits in various scientific domains.
The benzofuran scaffold represents a privileged structural motif in medicinal chemistry due to its versatile pharmacological profile and ability to interact with diverse biological targets. This bicyclic heterocyclic system, comprising fused benzene and furan rings, exhibits favorable physicochemical properties such as moderate lipophilicity, metabolic stability, and conformational rigidity. These characteristics enable optimal target engagement, particularly in oncology and central nervous system (CNS) disorders. Benzofuran derivatives demonstrate potent in vitro activity against cancer cell lines through mechanisms including tubulin polymerization inhibition, mTOR pathway modulation, and kinase regulation. For instance, 2-alkoxycarbonylallyl benzofuran esters exhibit IC₅₀ values in the nanomolar range against breast cancer models by disrupting PI3K/Akt/mTOR signaling cascades [3]. Similarly, 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives potently inhibit tubulin assembly, suppressing tumor proliferation at sub-micromolar concentrations [3]. The structural diversity achievable through benzofuran substitution patterns allows fine-tuning of target specificity and enhancement of drug-like properties, making it an indispensable scaffold in contemporary drug discovery pipelines.
Table 1: Pharmacological Profile of Benzofuran Derivatives
Compound Class | Primary Target | Biological Activity | Reference |
---|---|---|---|
2-Aroylbenzofurans | Tubulin | Microtubule destabilization | [3] |
Imidazole-benzofuran hybrids | PI3K/Akt/mTOR | Apoptosis induction in breast cancer | [3] |
Benzo[b]furan-pyrazoles | Undefined kinases | Antiproliferative activity | [3] |
1-[(Dihydrobenzofuran)methyl]piperazines | H3/H4 receptors | Anti-inflammatory potential | [9] |
Piperazine’s significance in drug design stems from its balanced basicity (pKa ~9.8), water solubility at physiological pH, and capacity for diverse substitution patterns. As a conformationally flexible six-membered diamine ring, it serves as a molecular spacer that optimally positions pharmacophores for target binding. Approximately 20% of commercially available drugs contain piperazine, underscoring its therapeutic utility. The heterocycle facilitates critical interactions with biological targets through hydrogen bonding, electrostatic contacts, and cation-π interactions via its protonatable nitrogen atoms. Case studies include the antipsychotic drug elopiprazole (1-(1-benzofuran-7-yl)-4-((5-(4-fluorophenyl)-1H-pyrrol-2-yl)methyl)piperazine), where piperazine bridges benzofuran and fluorophenylpyrrole moieties to enable potent dopamine receptor modulation [8]. Similarly, unsubstituted 1-(1-benzofuran-7-yl)piperazine (CAS 98224-26-1) serves as a key synthetic intermediate for neuropsychiatric drug candidates, demonstrating the scaffold’s adaptability [7]. Piperazine’s nitrogen atoms also serve as points for structural optimization via alkylation, acylation, or sulfonylation to enhance potency, selectivity, and pharmacokinetic profiles, as evidenced by 1-[(3-methyl-1-benzofuran-2-yl)methyl]piperazine (CID 82510111) [1].
The strategic fusion of benzofuran and piperazine scaffolds capitalizes on complementary pharmacological mechanisms to yield synergistic bioactivity. Benzofuran contributes planar aromaticity for intercalation or π-stacking in hydrophobic enzyme pockets, while piperazine provides protonatable centers for ionic interactions with conserved aspartate/glutamate residues in kinase ATP-binding sites. Molecular hybridization enables dual-targeting capabilities, as demonstrated by 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series) that concurrently antagonize histamine H₃ and H₄ receptors [9]. These compounds exhibit balanced affinity (H₃R pKi 6.40 for LINS01004; H₄R pKi 6.06 for LINS01007) and functional antagonism measured via Gi1 coupling in BRET assays. The hybrid architecture enhances blood-brain barrier penetration for CNS targets while maintaining anti-inflammatory efficacy, evidenced by LINS01007's activity (3 g/kg) in murine asthma models [9]. Computational analyses reveal that the methylpiperazine moiety in 1-benzofuran-7-yl-3-methyl-piperazine (CAS 1446488-00-1) adopts a chair conformation that optimally positions the N-methyl group for van der Waals contacts with kinase hydrophobic regions, enhancing target residence time compared to monosubstituted analogs [2] [9].
Table 2: Structural Features and Target Affinities of Benzofuran-Piperazine Hybrids
Compound (CAS/CID) | Benzofuran Substituent | Piperazine Modification | Primary Targets | Affinity/Activity |
---|---|---|---|---|
1-(1-Benzofuran-7-yl)piperazine (98224-26-1) | H | None | Dopamine receptors | Intermediate for elopiprazole [7] |
1-[(3-Methyl-1-benzofuran-2-yl)methyl]piperazine (82510111) | 2-CH₃ | N-Methylation | Undefined kinases | Structure-activity studies [1] |
LINS01007 (N/A) | 2,3-Dihydrobenzofuran | Chlorination | H₃R/H₄R | H₄R pKi 6.06 [9] |
1-Benzofuran-7-yl-3-methyl-piperazine (1446488-00-1) | H | 3-Methyl | Kinase ATP sites | Molecular docking studies [2] [9] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9